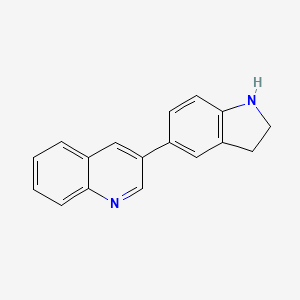
(4E)-4-hydroxyimino-2-methyl-1H-isoquinolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxyimino)-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is a heterocyclic compound that features an isoquinoline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyimino)-2-methyl-1,2-dihydroisoquinolin-3(4H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,2-dihydroisoquinolin-3(4H)-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol solvent at reflux temperature to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 4-(Hydroxyimino)-2-methyl-1,2-dihydroisoquinolin-3(4H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydroxyimino)-2-methyl-1,2-dihydroisoquinolin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
Reduction: Formation of 4-amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxyimino)-2-methyl-1,2-dihydroisoquinolin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(Hydroxyimino)-2-methyl-1,2-dihydroisoquinolin-3(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The isoquinoline core can interact with hydrophobic pockets in proteins, enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminocoumarin derivatives: These compounds share a similar heterocyclic structure and are known for their biological activities.
Ethyl (hydroxyimino)cyanoacetate: This compound is used in peptide synthesis and shares the oxime functional group.
Ethyl 2-alkoxyimino-2-cyanoacetate: Known for its antibacterial activity, this compound also features an oxime group.
Uniqueness
4-(Hydroxyimino)-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is unique due to its specific isoquinoline core structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
(4E)-4-hydroxyimino-2-methyl-1H-isoquinolin-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-7-4-2-3-5-8(7)9(11-14)10(12)13/h2-5,14H,6H2,1H3/b11-9+ |
InChI-Schlüssel |
DLXOPKLRXXLNIJ-PKNBQFBNSA-N |
Isomerische SMILES |
CN1CC2=CC=CC=C2/C(=N\O)/C1=O |
Kanonische SMILES |
CN1CC2=CC=CC=C2C(=NO)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride](/img/structure/B13909478.png)

![1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one](/img/structure/B13909500.png)
![4-Fluoropyrazolo[1,5-A]pyridine](/img/structure/B13909507.png)


![Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate](/img/structure/B13909521.png)



![1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride](/img/structure/B13909549.png)
